
(2S)-2-(1H-Pyrrol-1-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2S)-2-(1H-Pyrrol-1-YL)propanoic acid” is a chemical compound with the CAS Number: 116838-52-9 . It has a molecular weight of 139.15 and its IUPAC name is (2S)-2-(1H-pyrrol-1-yl)propanoic acid .
Molecular Structure Analysis
The molecular structure of “(2S)-2-(1H-Pyrrol-1-YL)propanoic acid” is represented by the linear formula C7H9NO2 . The InChI code for this compound is 1S/C7H9NO2/c1-6(7(9)10)8-4-2-3-5-8/h2-6H,1H3,(H,9,10)/t6-/m0/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-2-(1H-Pyrrol-1-YL)propanoic acid” include a molecular weight of 139.15 and a linear formula of C7H9NO2 .Scientific Research Applications
Synthesis and Catalysis
(2S)-2-(1H-Pyrrol-1-yl)propanoic acid has been utilized as a key ketene source in the synthesis of monocyclic-2-azetidinones , showcasing its pivotal role in organic synthesis. This process benefits from controlled diastereoselectivity, influenced by the hindrance between ketene and imines, allowing for the selective production of specific isomers in some instances. This utilization underscores the compound's versatility and importance in facilitating complex organic reactions, offering a straightforward method for the synthesis of β-lactams through [2+2] cycloaddition reactions (Behzadi et al., 2015).
Molecular Structure Analysis
The compound 3-(Pyrrole-2′-carboxamido)propanoic acid was synthesized, yielding insights into the structural characteristics of related compounds. X-ray diffraction analysis of this compound provided detailed information on its crystal structure, facilitating a deeper understanding of its molecular configuration and interactions. This research exemplifies the scientific value of (2S)-2-(1H-Pyrrol-1-yl)propanoic acid derivatives in contributing to our knowledge of chemical structures and properties (Zeng Xiang, 2005).
Electrochemical Studies
Further application of related compounds includes electrochemical studies , particularly focusing on the reduction of carbon dioxide. Iron(0) porphyrins, in combination with weak Brönsted acids like 2-pyrrolidone, have shown improved catalysis in CO2 reduction, demonstrating the potential of (2S)-2-(1H-Pyrrol-1-yl)propanoic acid derivatives in environmental chemistry and green technology. This research indicates the compound's relevance in developing new methods for CO2 conversion, aiming at sustainable solutions for climate change mitigation (Bhugun, Lexa, & Savéant, 1996).
Hydrogen Bonding Investigation
A study focusing on hydrogen bonding in derivatives of (2S)-2-(1H-Pyrrol-1-yl)propanoic acid highlights the compound's significance in understanding molecular interactions. Research on 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid and its analogs revealed intricate details about hydrogen bonding patterns, contributing valuable information to the field of supramolecular chemistry. These insights assist in the design and synthesis of new molecules with desired properties and functions (Dobbin et al., 1993).
properties
IUPAC Name |
(2S)-2-pyrrol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6(7(9)10)8-4-2-3-5-8/h2-6H,1H3,(H,9,10)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHRJNLVFAQKOG-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1H-Pyrrol-1-YL)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone](/img/structure/B2828848.png)
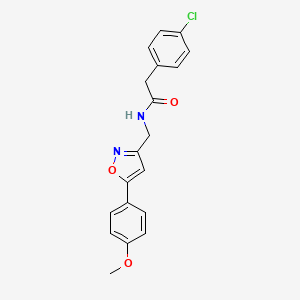
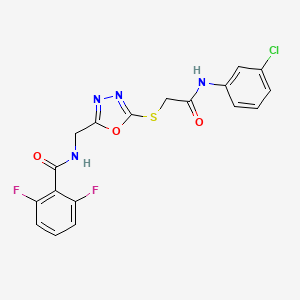
![3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2828854.png)
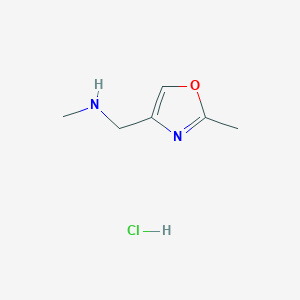
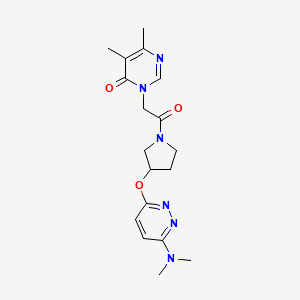
![7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-(2-oxochromen-3-yl)chromen-2-one](/img/structure/B2828858.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2828861.png)
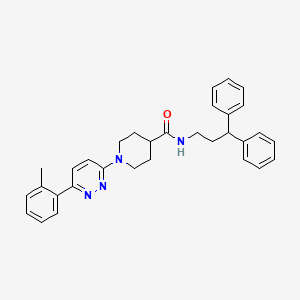
![N-(benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2828864.png)
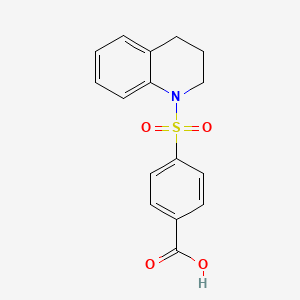
![2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2828870.png)
